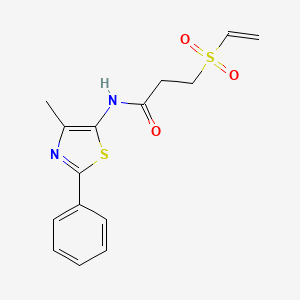

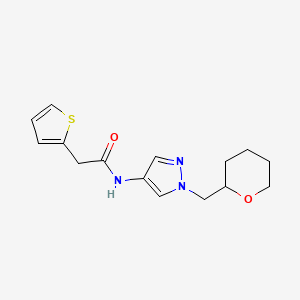

![molecular formula C20H21N3O2 B2762918 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide CAS No. 1797699-80-9](/img/structure/B2762918.png)

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes an indole group and a carboxamide group. The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .

Molecular Structure Analysis

The molecular structure of “N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide” is characterized by a pyrrolidine ring, an indole group, and a carboxamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación

Anticancer Activity

EVT-6644469 has demonstrated potent anticancer properties. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Its unique chemical structure allows for targeted delivery, minimizing side effects and enhancing efficacy .

Antiviral Potential

The compound exhibits antiviral activity against influenza A and Coxsackie B4 viruses. Specifically, derivatives of EVT-6644469 have been synthesized and tested, revealing promising inhibitory effects. These findings suggest its potential as a novel antiviral agent .

Antioxidant Properties

EVT-6644469 possesses antioxidant capabilities, scavenging free radicals and protecting cells from oxidative stress. Its chemical structure allows it to interact with reactive oxygen species, making it a valuable candidate for combating oxidative damage .

Antitubercular Activity

Researchers have investigated EVT-6644469’s efficacy against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). In vitro studies revealed significant antitubercular activity, highlighting its potential as a therapeutic agent against tuberculosis .

Anti-Inflammatory Effects

The compound modulates inflammatory pathways by inhibiting key enzymes and cytokines. EVT-6644469 reduces inflammation in animal models, suggesting its utility in treating inflammatory diseases .

Neuroprotective Applications

Preliminary studies indicate that EVT-6644469 may protect neurons from damage caused by oxidative stress, excitotoxicity, and neuroinflammation. Its ability to cross the blood-brain barrier makes it an attractive candidate for neurodegenerative disorders .

Propiedades

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-25-18-9-11-23(13-18)17-6-4-16(5-7-17)22-20(24)15-3-2-14-8-10-21-19(14)12-15/h2-8,10,12,18,21H,9,11,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNUGYXWPUYHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide](/img/structure/B2762847.png)

![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)

![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)